molecular formula C17H22FNO4 B12881253 (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12881253
M. Wt: 323.4 g/mol
InChI Key: JJJHUMSPJPABTH-KGLIPLIRSA-N
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Description

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a pyrrolidine ring, a tert-butoxycarbonyl group, and a fluoro-methylphenyl substituent. These features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Fluoro-Methylphenyl Group: The fluoro-methylphenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide are typical for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-methylphenyl)pyrrolidine-3-carboxylic acid
  • (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-bromo-2-methylphenyl)pyrrolidine-3-carboxylic acid
  • (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-iodo-2-methylphenyl)pyrrolidine-3-carboxylic acid

Uniqueness

The uniqueness of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluoro group, in particular, can significantly influence its reactivity and interactions with biological targets compared to its chloro, bromo, and iodo analogs.

Properties

Molecular Formula

C17H22FNO4

Molecular Weight

323.4 g/mol

IUPAC Name

(3R,4S)-4-(4-fluoro-2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C17H22FNO4/c1-10-7-11(18)5-6-12(10)13-8-19(9-14(13)15(20)21)16(22)23-17(2,3)4/h5-7,13-14H,8-9H2,1-4H3,(H,20,21)/t13-,14+/m1/s1

InChI Key

JJJHUMSPJPABTH-KGLIPLIRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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